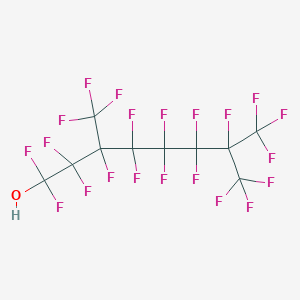
Perfluoro-3,7-dimethyl-1-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro-3,7-dimethyl-1-octanol is a fluorinated alcohol with the molecular formula C10H3F19O. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to repel water and oil, making it valuable in the production of coatings and surfactants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-3,7-dimethyl-1-octanol typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 3,7-dimethyl-1-octanol in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of hydrogen fluoride and ensure the efficient conversion of the starting material to the perfluorinated product. The reaction conditions typically include temperatures ranging from -20°C to 0°C and the use of nickel or steel electrodes .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro-3,7-dimethyl-1-octanol is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, but they require harsh conditions and strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Substitution: Strong nucleophiles such as sodium amide (NaNH2) under high temperatures and pressures.
Major Products Formed
Oxidation: Perfluoro-3,7-dimethyl-1-octanoic acid
Substitution: Various substituted perfluoroalkyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Perfluoro-3,7-dimethyl-1-octanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of perfluoro-3,7-dimethyl-1-octanol is primarily based on its ability to interact with hydrophobic and hydrophilic surfaces. The fluorinated tail repels water and oil, while the hydroxyl group can form hydrogen bonds with other molecules. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluoro-1-octanol
- Perfluoro-2-methyl-1-octanol
- Perfluoro-3,6-dioxa-4-methyl-7-octanol
Uniqueness
Perfluoro-3,7-dimethyl-1-octanol is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both water and oil repellency. Additionally, its high thermal stability and resistance to chemical reactions make it suitable for use in harsh environments .
Propriétés
Formule moléculaire |
C10HF21O |
|---|---|
Poids moléculaire |
536.08 g/mol |
Nom IUPAC |
1,1,2,2,3,4,4,5,5,6,6,7,8,8,8-pentadecafluoro-3,7-bis(trifluoromethyl)octan-1-ol |
InChI |
InChI=1S/C10HF21O/c11-1(7(21,22)23,5(17,18)10(30,31)32)3(13,14)6(19,20)4(15,16)2(12,8(24,25)26)9(27,28)29/h32H |
Clé InChI |
BZPYGJLVVCRAAT-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(O)(F)F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


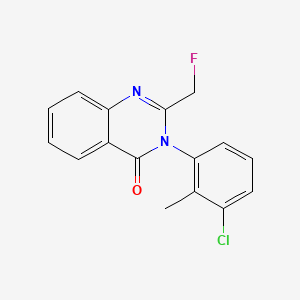
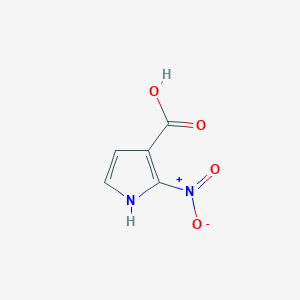

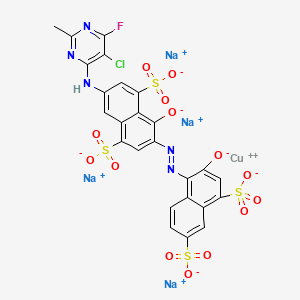
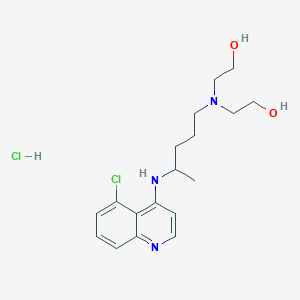
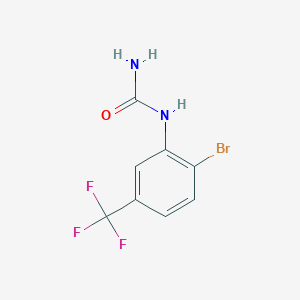

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
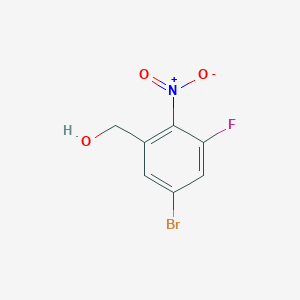


![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)


